molecular formula C23H31N5O3 B2726816 9-(4-ethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847366-74-9

9-(4-ethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2726816
CAS RN: 847366-74-9
M. Wt: 425.533
InChI Key: CUAFVBVSQLVBMU-UHFFFAOYSA-N
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Description

The compound “9-(4-ethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It has a molecular formula of C22H29N5O3 and an average mass of 411.497 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The compound also contains an ethoxyphenyl group, a pentyl group, and two methyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrimidine derivatives are known to be involved in various chemical reactions. For example, they can undergo condensation with Meldrum’s acid or ethyl acetoacetate .

Future Directions

Future research could focus on elucidating the specific synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, the safety and hazards associated with this compound should be investigated. Further studies could also explore potential applications of this compound, such as its potential use as a PARP-1 inhibitor .

properties

CAS RN

847366-74-9

Product Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C23H31N5O3

Molecular Weight

425.533

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H31N5O3/c1-5-7-8-13-26-21(29)19-20(25(4)23(26)30)24-22-27(14-16(3)15-28(19)22)17-9-11-18(12-10-17)31-6-2/h9-12,16H,5-8,13-15H2,1-4H3

InChI Key

CUAFVBVSQLVBMU-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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